4-Amino-2-cyclohexylbutan-2-ol
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Overview
Description
4-Amino-2-cyclohexylbutan-2-ol is an organic compound with the molecular formula C10H21NO It is a secondary alcohol and an amine, featuring a cyclohexyl group attached to the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclohexylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor. For instance, the reduction of 4-Amino-2-cyclohexylbutan-2-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to reduce the precursor compounds efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-cyclohexylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: 4-Amino-2-cyclohexylbutan-2-one
Reduction: Various amine derivatives
Substitution: Substituted amines or other functionalized derivatives
Scientific Research Applications
4-Amino-2-cyclohexylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclohexylbutan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-cyclohexylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.
2-Amino-4-cyclohexylbutanol: Similar structure but with the amino group at a different position.
Cyclohexylamine: Contains the cyclohexyl group and an amino group but lacks the butanol backbone.
Uniqueness
4-Amino-2-cyclohexylbutan-2-ol is unique due to the presence of both an amino group and a secondary alcohol, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
IUPAC Name |
4-amino-2-cyclohexylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h9,12H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXPHHPHRJZEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(C1CCCCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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